molecular formula C20H40O2 B013392 Octadecyl acetate CAS No. 822-23-1

Octadecyl acetate

Cat. No. B013392
CAS RN: 822-23-1
M. Wt: 312.5 g/mol
InChI Key: OIZXRZCQJDXPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of octadecyl acetate involves various chemical processes, with research highlighting different methods to achieve this compound. For instance, a convergent synthesis approach has been developed for related compounds, demonstrating the utility of cross-coupling reactions catalyzed by transition metals such as CuBr for assembling complex esters (G. Ishmuratov et al., 1997). Another method includes the synthesis of octadecyl acrylate using acidic conditions and specific catalysts, offering insights into esterification processes relevant to producing octadecyl acetate (Zhu Xun, 2007; Song Zhao, 2000).

Molecular Structure Analysis

The molecular structure of octadecyl acetate is crucial for understanding its chemical behavior and properties. Research into similar compounds provides insights into the molecular configurations and bonding that influence the reactivity and stability of octadecyl acetate. Techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy are employed to characterize the structure of related esters and their synthesis intermediates (Lu Li et al., 2013).

Chemical Reactions and Properties

Octadecyl acetate's chemical reactions and properties are influenced by its molecular structure. The compound's reactivity towards esterification, polymerization, and other chemical transformations has been explored in various studies. For example, research on the synthesis of octadecyl acrylate, a related ester, sheds light on the esterification processes and catalytic conditions that may also apply to octadecyl acetate (Zhu Xun, 2007; Song Zhao, 2000).

Physical Properties Analysis

The physical properties of octadecyl acetate, such as melting point, boiling point, solubility, and viscosity, are determined by its molecular structure. While specific data on octadecyl acetate might be scarce, studies on related compounds provide valuable information on the factors that affect these properties, including molecular weight, polarity, and intermolecular forces.

Chemical Properties Analysis

Octadecyl acetate's chemical properties, including its reactivity, stability, and interactions with other substances, are key to its applications and handling. The esterification process used in its synthesis, as well as potential hydrolysis, oxidation, and polymerization reactions, highlight its chemical versatility and reactivity. The synthesis of octadecyl acrylate offers insights into the chemical behavior that octadecyl acetate may exhibit under various conditions (Zhu Xun, 2007; Song Zhao, 2000).

Scientific Research Applications

  • Corrosion Inhibition : Octadecylamine, a related compound, has been found effective in inhibiting corrosion and passivity breakdown of Type 316SS in acetate buffer. It does so by increasing the inhibitor-modified outer layer resistance, charge transfer resistance, and Warburg coefficient (Mao, Dong, & Macdonald, 2015).

  • Environmental Analysis : Reversed-phase adsorption with octadecyl-modified silica gel has been used to recover chlorinated phenols, guaiacols, and catechols from water. This method showed high yields, especially when using potassium carbonate solution (Renberg & Lindstrom, 1981).

  • Chromatography : The octadecyl-polyvinyl copolymer (ODP) phase is a valuable alternative for measuring lipophilicity indices in reversed-phase high-performance liquid chromatography (HPLC). It provides accurate results without the need for masking agents (Bechalany, Tsantili-Kakoulidou, Tayar, & Testa, 1991).

  • Biological Effects : Octadecyl-AGPC elicits biphasic responses in aortic smooth muscle, showing relaxation followed by contraction. Its effects on atrial smooth muscle are blocked by propranolol (Cervoni, Herzlinger, Lai, & Tanikella, 1983).

  • Ion Exchange Chromatography : Octadecyl-modified Titania influences retention behaviors in reversed-phase liquid chromatography, acting as an amphoteric ion exchanger (Tani & Suzuki, 1996).

  • Pesticide Extraction : Octadecyl-bonded porous silica has been effectively used to extract triazine and organophosphorus pesticides from natural water, with average recoveries of over 85% (Moltó, Picó, Font, & Mañes, 1991).

  • Solid-Phase Extraction : Solid-phase extraction (SPE) using octadecyl (C-18) bonded to porous silica effectively recovers over 85% of organic compounds from water, reducing solvent removal prior to GC analysis (Junk & Richard, 1988).

  • Vasodilatory Activity : Octadecyl-AGPC's hypotensive activity in normotensive rats is attributed to direct vasodilation, independent of cholinergic, histaminergic, or beta-adrenergic receptor interaction (Lai, Shepherd, Cervoni, & Wissner, 1983).

  • Protein Separations : Octadecyl-bonded silica can be modified with surfactants for ion-exchange chromatography of proteins, without performance degradation due to surfactant loss (Keller, Torres, Carbonell, & Kilpatrick, 1989).

  • Pesticide Detection : Semiautomated solid-phase extraction using octadecyl-bonded silica disks and gas chromatography-mass spectrometry allows for the detection and quantification of approximately 100 pesticides and transformation products in drinking water (Leandro, Bishop, Fussell, Smith, & Keely, 2006).

properties

IUPAC Name

octadecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXRZCQJDXPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047759
Record name Octadecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl acetate

CAS RN

822-23-1, 72269-30-8
Record name Octadecyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, octadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, C18-22-alkyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8005KSX95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl acetate
Reactant of Route 2
Reactant of Route 2
Octadecyl acetate
Reactant of Route 3
Reactant of Route 3
Octadecyl acetate
Reactant of Route 4
Reactant of Route 4
Octadecyl acetate
Reactant of Route 5
Reactant of Route 5
Octadecyl acetate
Reactant of Route 6
Reactant of Route 6
Octadecyl acetate

Citations

For This Compound
436
Citations
F Sugawara, A Kobayashi, K Yamashita… - Agricultural and …, 1978 - Taylor & Francis
… ponent of the secretion is a 1: 4 mixture of octadecyl acetate and (Z)-Il-eicosenyl acetate. The … the concentration of 10.0 fig of the mixture of octadecyl acetate and (Z)-ll-eicosenyl acetate. …
G Tschuch, P Lindemann, A Niesen, R Csuk… - Journal of chemical …, 2005 - Springer
… This substance occurred together with octadecyl acetate and other long-chained acetates. The eicosadienyl acetate repels ants and spreads on the surface of such potential predators. …
RJ Meakins, JW Mulley - The Journal of Chemical Physics, 1953 - pubs.aip.org
… The cooling curve for n-octadecyl acetate is shown in Fig. 2. A superficial inspection … This was confirmed by cooling a sample of n-octadecyl acetate from the liquid to 20C and holding it …
Number of citations: 18 pubs.aip.org
G Marshall, E Teer, CM Knobler, M Schalke… - Colloids and Surfaces A …, 2000 - Elsevier
… as S-octadecyl acetate was added to octadecyl acetate. … 2a, there are three distinct tilted phases in octadecyl acetate, … and persists at the pure S-octadecyl acetate. The tilted/untilted …
MH Gottlieb - The Journal of Physical Chemistry, 1960 - ACS Publications
… octadecyl acetate. … octadecyl acetate, and (2) the plateau of the polyvinyl acetate curve begins at the surfacecoverage which corresponds to the maximum quantity of octadecyl acetate …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
K MATsUDA, F SUGAwARA - Tohoku journal of agricultural research, 1978 - core.ac.uk
… The effects of (Z)-l l-eicosenyl acetate, octadecyl acetate and their … was not stimulated by octadecyl acetate. These results … of (Z)-1 1-eicosenyl acetate, octadecyl acetate and their related …
Number of citations: 2 core.ac.uk
SC do Amaral, AV Santos, MP da Cruz Schneider… - Molecules, 2020 - mdpi.com
… Octadecyl acetate was identified in other organisms, such as … Besides, octadecyl acetate has been reported in the leaves, roots, … In the industry, the octadecyl acetate is very useful to …
Number of citations: 9 0-www-mdpi-com.brum.beds.ac.uk
AB Attygalle, WU Cai-Hong, J Schwarz… - Journal of chemical …, 1988 - Springer
… 1-ol, octadecyl acetate, octadecan-l-ol, and eicosyl and docosyl acetates. Octadecyl acetate, the most abundant component, represents about 42 rig/female moth; however, no …
DG Naik, H Vaidya-Kannur… - Annals of the …, 2015 - academic.oup.com
… The compound n-octadecyl acetate was found to be an attractant, while octadecanoic acid and spirostan-3-ol were neither attractants nor repellents. Nerol, however, elicited dose-…
Number of citations: 12 0-academic-oup-com.brum.beds.ac.uk
U Gehlsen, P Lindemann, W Rettig, G Moritz… - Chemoecology, 2009 - Springer
… The secretion also contains octadecyl acetate and other … -dienyl acetate (17) and octadecyl acetate (16) in an estimated … units below the RI of octadecyl acetate. This finding confirms the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.